
4-(1,3-Dithiolan-2-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C10H9ClOS2 It is characterized by the presence of a benzoyl chloride group attached to a 1,3-dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)benzoyl chloride typically involves the reaction of 4-(1,3-Dithiolan-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Dithiolan-2-yl)benzoic acid+SOCl2→4-(1,3-Dithiolan-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dithiolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation Reactions: The dithiolan ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the dithiolan ring.
Aplicaciones Científicas De Investigación
4-(1,3-Dithiolan-2-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiol groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The dithiolan ring can also participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dithiolan-2-yl)benzoic acid: The precursor to 4-(1,3-Dithiolan-2-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
4-(1,3-Dithiolan-2-yl)benzyl alcohol: Formed by the reduction of this compound.
4-(1,3-Dithiolan-2-yl)benzamide: Formed by the reaction of this compound with an amine.
Uniqueness
This compound is unique due to its combination of a benzoyl chloride group and a dithiolan ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from similar compounds.
Propiedades
Número CAS |
627873-42-1 |
|---|---|
Fórmula molecular |
C10H9ClOS2 |
Peso molecular |
244.8 g/mol |
Nombre IUPAC |
4-(1,3-dithiolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClOS2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2 |
Clave InChI |
YRZUZNHYLDWIOB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


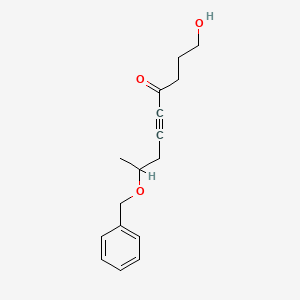
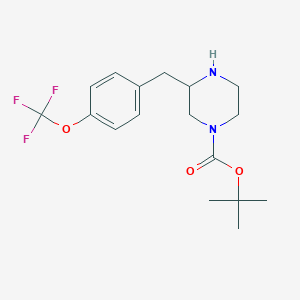
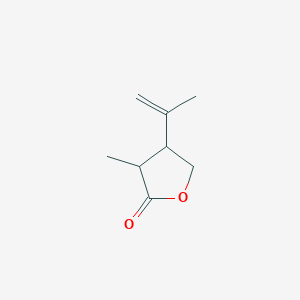
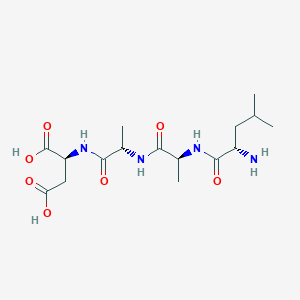


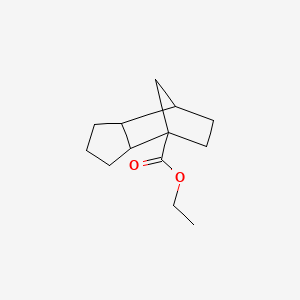
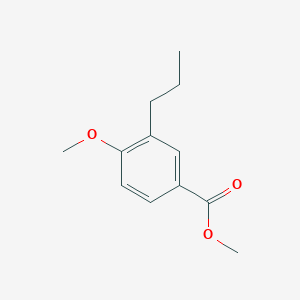


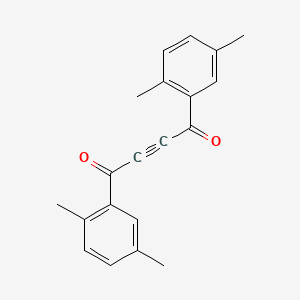
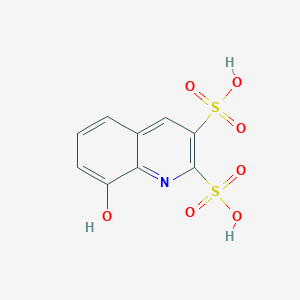
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
